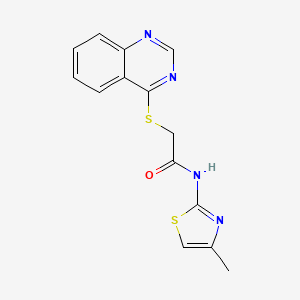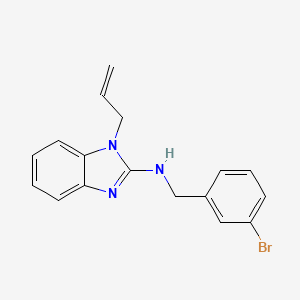
N-(4-methylthiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a quinazoline moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One possible route could involve:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Quinazoline Derivative Preparation: The quinazoline moiety can be prepared from anthranilic acid derivatives through cyclization and functional group modifications.
Coupling Reaction: The final step involves coupling the thiazole and quinazoline derivatives through a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the quinazoline moiety, potentially modifying its electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and block substrate access. Molecular targets could include kinases, proteases, or other enzymes, with pathways involving signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE: can be compared to other thiazole-quinazoline derivatives.
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole).
Quinazoline Derivatives: Compounds like quinazoline-based kinase inhibitors (e.g., gefitinib).
Uniqueness
The uniqueness of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE lies in its specific combination of thiazole and quinazoline structures, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C14H12N4OS2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C14H12N4OS2/c1-9-6-21-14(17-9)18-12(19)7-20-13-10-4-2-3-5-11(10)15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18,19) |
InChI Key |
HAOBLPHYQFNXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11414136.png)

![3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11414150.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11414155.png)
![1-(2-ethoxyethyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11414161.png)

![7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11414175.png)
![N-(furan-2-ylmethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11414191.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11414193.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11414196.png)
![1-ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11414199.png)
![2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11414203.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11414218.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11414223.png)
